molecular formula C11H7FO2 B112487 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde CAS No. 33342-17-5

5-(4-Fluoro-phenyl)-furan-2-carbaldehyde

Cat. No. B112487
CAS RN: 33342-17-5
M. Wt: 190.17 g/mol
InChI Key: CKQKBILGSICMPT-UHFFFAOYSA-N
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Description

“5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a 4-fluoro-phenyl group attached to it .


Synthesis Analysis

While specific synthesis methods for “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” were not found, similar compounds are often synthesized through various methods including condensation reactions .


Chemical Reactions Analysis

The chemical reactivity of “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” would depend on its specific structure. Furan rings, phenyl groups, and carbaldehyde groups each have their own typical reactivities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” would depend on its specific structure. For example, similar compounds like 4-fluorophenol have a boiling point of 185 °C and a melting point of 43-46 °C .

Scientific Research Applications

Thermodynamic Properties

Research on similar furan-2-carbaldehyde derivatives, like nitrophenyl furan-2-carbaldehydes, highlights their thermodynamic properties. These studies involve determining temperature-dependent vapor pressures, standard enthalpies, entropies, Gibbs energies of sublimation and evaporation, and molar formation enthalpies. Such research contributes to optimizing synthesis, purification, and application processes (Dibrivnyi et al., 2015).

Vibrational Spectroscopy

Infrared and FT-Raman spectra of 5-(4-fluor-phenyl)-furan-2-carbaldehyde have been recorded and analyzed, with Density Functional Theory (DFT) calculations performed on its rotational isomers. These studies provide insights into the molecular structure and stability of such compounds (Iliescu et al., 2002).

Surface Enhanced Raman Spectroscopy

Surface-enhanced Raman (SER) spectroscopy of 5-(4-fluor-phenyl)-furan-2-carbaldehyde adsorbed on silver colloid has been investigated. This research explains phenomena like the absence of the carbonyl band in SER spectra due to hydration and the chemisorption of molecules on silver surfaces, which is crucial for understanding surface interactions in chemistry (Iliescu et al., 2002).

Bioactivity in Medicinal Chemistry

5-(4-Fluoro-phenyl)-furan-2-carbaldehyde has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. For example, pyrazole oxime ester derivatives containing the furan moiety exhibit acaricidal or insecticidal activities, demonstrating the compound's relevance in developing new bioactive substances (Shi et al., 2015).

Safety And Hazards

The safety and hazards associated with “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” would depend on its specific properties. For example, 4-fluorophenol is classified as a flammable solid and can cause skin and eye irritation .

Future Directions

The future directions for “5-(4-Fluoro-phenyl)-furan-2-carbaldehyde” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis and studying its mechanism of action .

properties

IUPAC Name

5-(4-fluorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQKBILGSICMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354191
Record name 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-phenyl)-furan-2-carbaldehyde

CAS RN

33342-17-5
Record name 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Bharanidharan, H Saleem… - Journal of New …, 2016 - oap-cancer.org
Vibrational spectral analysis and first order hyperpolarizability calculations on (E)-N′-(furan-2-ylmethylene) nicotinohydrazide (F2CNH), a novel, organic, hydrozone Schiff base …
Number of citations: 8 oap-cancer.org
S Bharanidharan, H Saleem, S Subashchandrabose… - researchgate.net
Vibrational spectral analysis and first order hyperpolarizability calculations on (E)-N′-(furan-2-ylmethylene) nicotinohydrazide (F2CNH), a novel, organic, hydrozone Schiff base …
Number of citations: 0 www.researchgate.net

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